[2-(2,4-dichlorophenyl)-1-methyl-4-(4-methylbenzoyl)tetrahydro-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is known as 2-(2,4-DICHLOROPHENYL)-1-METHYL-4-(4-METHYLBENZOYL)TETRAHYDRO-1H-PYRROL-3-YLMETHANONE . Its molecular formula is C27H25Cl2NO2 .
Molecular Structure Analysis
Detailed molecular structure analysis is not available in the sources I found .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as boiling point, melting point, and density are not specified in the sources .Scientific Research Applications
Synthesis and Structure-Activity Relationship Studies
One area of research involving similar compounds focuses on the synthesis and investigation of their structure-activity relationships (SARs). For instance, the synthesis and SAR of a series of 4-aminobenzophenones demonstrated their high anti-inflammatory activity. These compounds, including ones structurally related to the specified chemical, have been shown to potently inhibit pro-inflammatory cytokines IL-1beta and TNF-alpha, suggesting their potential as anti-inflammatory agents. Additionally, these compounds were found to be potent and selective p38 MAP kinase inhibitors, highlighting their significance in medicinal chemistry and drug design for inflammatory diseases (Ottosen et al., 2003).
Development of Precipitation-Resistant Formulations
Research also extends into the formulation sciences, where similar compounds have been studied to develop suitable formulations for early toxicology and clinical studies. For instance, efforts to increase in vivo exposure of a poorly water-soluble compound led to the creation of solubilized, precipitation-resistant formulations. These formulations achieved higher plasma concentrations across species and improved dose proportionality, particularly in rats. Such developments are crucial for the pharmacokinetics and pharmacodynamics of potential therapeutic agents, ensuring effective delivery and bioavailability (Burton et al., 2012).
Investigating Isomorphism in Heterocyclic Analogues
Another interesting aspect of research into compounds like the one specified involves the study of isomorphism in heterocyclic analogues. Isomorphous structures obeying the chlorine-methyl exchange rule have been reported, showing how small modifications in molecular structure can lead to significant differences in chemical behavior and properties. Such studies are fundamental in understanding the crystallography and molecular dynamics of potential pharmaceutical compounds, impacting their synthesis and application in drug design (Swamy et al., 2013).
Applications in Neurological Disorders
Moreover, compounds structurally related to the specified molecule have been synthesized and evaluated as potential imaging agents for neurological disorders such as Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease demonstrates the broader implications of such compounds in neurology and personalized medicine. This highlights the intersection of organic chemistry, radiology, and neurology in advancing diagnostics and therapeutic monitoring (Wang et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)-1-methyl-4-(4-methylbenzoyl)pyrrolidin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2NO2/c1-16-4-8-18(9-5-16)26(31)22-15-30(3)25(21-13-12-20(28)14-23(21)29)24(22)27(32)19-10-6-17(2)7-11-19/h4-14,22,24-25H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKDCSHSMWSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CN(C(C2C(=O)C3=CC=C(C=C3)C)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.